molecular formula C5H5BrN2 B189405 4-Amino-2-bromopyridine CAS No. 7598-35-8

4-Amino-2-bromopyridine

Cat. No.: B189405
CAS No.: 7598-35-8
M. Wt: 173.01 g/mol
InChI Key: GNTGEMWEXKBWBX-UHFFFAOYSA-N
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Description

4-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) at the fourth position and a bromine atom at the second position on the pyridine ring. It appears as a yellow or pale yellow solid and is commonly used as an intermediate in organic synthesis .

Scientific Research Applications

4-Amino-2-bromopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

4-Amino-2-bromopyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromopyridine typically involves the reduction of 2-bromo-4-nitropyridine. Two common methods for this reduction are:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The iron powder and acetic acid method is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which allows for selective reactions and modifications. Its combination of an amino group and a bromine atom on the pyridine ring provides versatility in synthetic applications, making it a valuable intermediate in various fields .

Properties

IUPAC Name

2-bromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTGEMWEXKBWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323696
Record name 4-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-35-8
Record name 7598-35-8
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Record name 4-Amino-2-bromopyridine
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Record name 4-Amino-2-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Amino-2-bromopyridine?

A1: this compound (CAS Number: 13684-68-2) has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol [, ]. Spectroscopic characterization, including FTIR and FT-Raman, has been performed to analyze its vibrational frequencies and elucidate its structure. These analyses were supported by Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(2df,2p) basis set [, ].

Q2: How does this compound perform as a substrate in Palladium-catalyzed Suzuki reactions?

A2: this compound acts as a suitable substrate in Palladium-catalyzed Suzuki reactions with phenylboronic acid in aqueous media [, ]. Notably, high yields can be achieved even without added base or ligand. Studies indicate that the reaction proceeds under acidic conditions, with the substrate itself potentially acting as a ligand in the catalytic cycle []. Reaction parameters like temperature, pH, and catalyst loading significantly influence the yield and require optimization for each specific substrate.

Q3: Are there any interesting material properties associated with this compound?

A3: this compound, when incorporated into specific salts, exhibits intriguing ferroelectric properties and displays ultrahigh Second-Harmonic Generation (SHG) activity []. For instance, (4-amino-2-bromopyridinium)(this compound)tetrafluoroborate (1) possesses a remarkable SHG coefficient, significantly surpassing that of KDP (potassium dihydrogen phosphate), a standard material for nonlinear optics []. These findings highlight the potential of this compound-based materials for applications in nonlinear optical devices.

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